molecular formula C13H12FN3O4 B500501 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate CAS No. 501650-03-9

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate

Cat. No.: B500501
CAS No.: 501650-03-9
M. Wt: 293.25g/mol
InChI Key: MPUGMOOCRUVYDO-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a synthetic organic compound that features both imidazole and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.

    Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethyl 4-fluorobenzoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Reduction: The major product of reduction is 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitroimidazole derivatives.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves the reduction of the nitro group to an active intermediate that can interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, resulting in antimicrobial activity. The molecular targets include enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications in treating infections caused by anaerobic bacteria and protozoa.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can impart different pharmacokinetic properties and potentially enhance its activity or selectivity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUGMOOCRUVYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?

A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:

  • Molecular Formula: C13H12FN3O4 []
  • Key Structural Feature: The dihedral angle between the benzene and imidazole rings is 32.77° (with an uncertainty of ± 0.12°). []
  • Crystal Packing: The molecules in the crystal lattice are linked together in a three-dimensional network through C—H⋯O hydrogen bonds. []

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